molecular formula C14H10Cl2O3 B3104696 4-(3,5-Dichlorophenoxymethyl)benzoic acid CAS No. 149288-43-7

4-(3,5-Dichlorophenoxymethyl)benzoic acid

Cat. No. B3104696
CAS RN: 149288-43-7
M. Wt: 297.1 g/mol
InChI Key: LTYJTHONMNVKFZ-UHFFFAOYSA-N
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Description

“4-(3,5-Dichlorophenoxymethyl)benzoic acid” is an organic compound . It is a derivative of benzoic acid, which is an aromatic carboxylic acid . This compound consists of a carboxyl group attached to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds, such as 3,5-dichlorobenzoic acid, has been reported in the literature . The method involves chlorinating benzonitrile to generate 3,5-dichlorobenzonitrile, followed by hydrolysis and acidification reaction to obtain 3,5-dichlorobenzoic acid .

Scientific Research Applications

Antimicrobial Activity

  • Compounds derived from 2-(4-chlorophenoxymethyl)-benzoic acid show specific antimicrobial activities against various bacterial and fungal strains. These compounds, particularly N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea, demonstrated broad-spectrum antimicrobial activity, suggesting potential use in treating multidrug-resistant infections (Limban et al., 2008).

Polymorphism and Co-crystal Salt Formation

  • A study on 2-((2,6-dichlorophenyl)amino)benzoic acid, an analog of 4-(3,5-Dichlorophenoxymethyl)benzoic acid, explored its polymorphism to understand the effect of double Cl-CH3 exchange (Zhoujin et al., 2022).

Structural Characterization and Bioactivity

  • Derivatives of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid, synthesized using similar benzoic acids, were evaluated for bioactivity. Among these, compound 3d showed the highest antioxidant activity and better glide energy scores when docked with HDAC8, indicating potential pharmaceutical applications (Kumar et al., 2019).

Toxicity Assessment

  • A study assessed the toxic properties of derivatives of benzoic acids, including 4-chlorobenzoic acid, in animals. It was found that 4-chlorobenzoic acid, a close relative of 4-(3,5-Dichlorophenoxymethyl)benzoic acid, showed moderate hazard and had a predominant effect on the functioning of the hepatorenal system (Gorokhova et al., 2020).

Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Future research could focus on the synthesis and characterization of new coordination polymers using “4-(3,5-Dichlorophenoxymethyl)benzoic acid” or its derivatives . These coordination polymers could potentially be used for a wide range of applications such as sensing and photocatalysis .

properties

IUPAC Name

4-[(3,5-dichlorophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-5-12(16)7-13(6-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYJTHONMNVKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dichlorophenoxymethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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